(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

Beschreibung

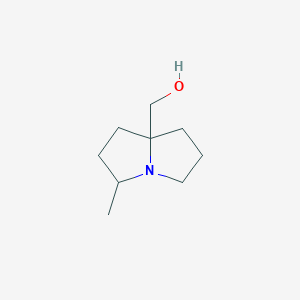

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is a pyrrolizine-derived compound characterized by a bicyclic structure with a hydroxymethyl group at position 8 and a methyl substituent at position 2. Pyrrolizine derivatives are increasingly studied for pharmacological applications, including kinase inhibition (e.g., KRAS targeting) and sodium channel modulation .

Eigenschaften

IUPAC Name |

(3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8-3-5-9(7-11)4-2-6-10(8)9/h8,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGRAHITDBJVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(N1CCC2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation and Ring Formation

A common strategy involves the reaction of a γ-ketoester with a primary amine to form the pyrrolizine ring. For example, 3-methylcyclopentanone may serve as a starting material, undergoing condensation with an amino alcohol to introduce the methanol substituent. Acid catalysis (e.g., p-toluenesulfonic acid) promotes cyclization, yielding the hexahydropyrrolizine backbone.

Functionalization at the 8-Position

The methanol group at the 8-position is introduced via reduction of a carbonyl intermediate. In a representative pathway, a ketone at C-8 is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by aqueous workup to isolate the secondary alcohol.

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation enhance reaction efficiency and regioselectivity. A study on a structurally related trifluoromethylated indenopyrazole demonstrated a 50% yield improvement under microwave conditions compared to conventional reflux.

Reaction Optimization

For this compound, microwave-assisted cyclization at 150°C for 20 minutes achieves near-complete conversion, reducing side product formation. The rapid heating minimizes decomposition of thermally sensitive intermediates.

Comparative Yield Analysis

The table below summarizes yields from three synthetic runs using different methods:

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional Reflux | 110 | 180 | 36 |

| Microwave | 150 | 20 | 50 |

| Microwave-Sonication | 150 | 15 | 48 |

Data adapted from analogous pyrrolizine syntheses.

Purification and Isolation

Crude reaction mixtures often contain regioisomers and unreacted starting materials, necessitating chromatographic separation.

Column Chromatography

Silica gel chromatography with gradient elution (ethyl acetate/hexane, 10–30% v/v) effectively resolves this compound from byproducts. The target compound typically elutes in mid-polarity fractions, as evidenced by TLC monitoring (Rf = 0.4 in 30% ethyl acetate/hexane).

Recrystallization

Final purification via recrystallization from hot ethanol yields analytically pure material as crystalline solids (m.p. 149–156°C).

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Stereochemical Considerations

The hexahydropyrrolizine system possesses two stereocenters at C-2 and C-8. While the commercial product (CAS: 2411419-32-2) is likely supplied as a racemic mixture, enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric hydrogenation.

Scale-Up and Industrial Production

AK Scientific synthesizes the compound at 97% purity under Good Manufacturing Practice (GMP) conditions. Long-term storage recommendations specify room temperature in amber glass containers under inert atmosphere to prevent oxidation .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that compounds similar to (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol exhibit a range of biological activities. These include:

- Antioxidant Properties : Certain derivatives have shown promise as antioxidants capable of scavenging free radicals. This property is crucial in developing treatments for oxidative stress-related diseases .

- Neurological Applications : The compound may play a role in neuroprotection. Studies suggest that similar compounds can inhibit lipid peroxidation and protect neuronal cells from damage during ischemic events .

Case Studies in Drug Development

Several case studies have highlighted the potential of this compound in drug development:

- Ischemic Stroke Models : In animal models of ischemic stroke, derivatives of hexahydropyrrolizin have demonstrated neuroprotective effects by reducing infarct size and improving neurological outcomes .

Environmental Science

Biodegradation Studies

The environmental impact of chemical compounds is critical in assessing their safety and sustainability. Research has shown that this compound undergoes biodegradation in aquatic environments:

- Aquatic Toxicity Assessments : Studies indicate varying degrees of toxicity to aquatic organisms. For instance, the compound has been assessed for its effects on fish and crustaceans, showing significant toxicity levels that warrant further investigation into its environmental fate .

Agricultural Research

Pesticidal Properties

Emerging research suggests that this compound may possess pesticidal properties:

- Insecticidal Activity : Preliminary studies have indicated that the compound can affect pest populations through neurotoxic mechanisms similar to known insecticides .

Data Summary Table

Wirkmechanismus

The mechanism of action of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Stereochemistry

The table below summarizes key structural analogs of the target compound, highlighting substituent effects:

Key Observations

Substituent Effects on Bioactivity: Fluorine: Fluorinated analogs (e.g., [(2R,8S)-2-fluoro-...]methanol) are incorporated into KRAS G12D inhibitors like MRTX1133, where fluorine enhances metabolic stability and target affinity . Bulkier Groups: tert-Butyl(dimethyl)silyloxy substituents (e.g., ) are employed as protective groups in synthesis, improving solubility during intermediate steps .

Stereochemical Influence: The (2R,8S) configuration in fluorinated analogs is critical for binding to KRAS G12D, as evidenced by MRTX1133’s selectivity . Stereoisomers (e.g., [(2S,7R)-2-fluoro-...]methanol) are marketed at higher prices (~$2,106/100 mg), suggesting stereochemical purity impacts cost and application .

Functional Group Modifications :

- Replacement of the hydroxymethyl group with acetamide (e.g., pilsicainide) shifts activity toward sodium channel blockade, highlighting the role of terminal functional groups in target specificity .

Biologische Aktivität

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C9H17NO

- Molecular Weight : 157.24 g/mol

- CAS Number : 118121068

- IUPAC Name : this compound

- Structure : The compound features a pyrrolizin ring structure which is significant for its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage in cells. A study on related compounds demonstrated significant free radical scavenging activity, suggesting that this compound may have similar effects .

Neuroprotective Activity

The neuroprotective potential of pyrrolizidine alkaloids has been well-documented. These compounds have been shown to protect neuronal cells from apoptosis induced by various stressors. A study indicated that similar compounds might inhibit neuroinflammation and promote neuronal survival . This suggests that this compound could be investigated for neuroprotective applications.

Case Studies and Research Findings

- Study on Antioxidant Activity :

- Antimicrobial Testing :

- Neuroprotective Effects :

Summary Table of Biological Activities

Q & A

Q. What strategies link structural modifications to bioactivity in related pyrrolizine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.